molecular formula C14H17ClO B2925300 1-(Chloromethyl)-3-(2-ethoxyphenyl)bicyclo[1.1.1]pentane CAS No. 2287268-76-0

1-(Chloromethyl)-3-(2-ethoxyphenyl)bicyclo[1.1.1]pentane

Cat. No.: B2925300
CAS No.: 2287268-76-0
M. Wt: 236.74
InChI Key: DYEQJKMSAXBTMY-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-3-(2-ethoxyphenyl)bicyclo[1.1.1]pentane is a compound that belongs to the bicyclo[1.1.1]pentane family. This class of compounds is known for its unique three-dimensional structure, which imparts distinct chemical and physical properties. The bicyclo[1.1.1]pentane scaffold is often used in medicinal chemistry as a bioisostere for benzene rings, providing enhanced metabolic stability and improved pharmacokinetic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Chloromethyl)-3-(2-ethoxyphenyl)bicyclo[1.1.1]pentane typically involves the use of [1.1.1]propellane as a key intermediate. A continuous flow process can be employed to generate [1.1.1]propellane, which can then be derivatized into various bicyclo[1.1.1]pentane species . The reaction conditions often involve photochemical transformations and radical exchange processes to install the desired functional groups .

Industrial Production Methods

Industrial production of bicyclo[1.1.1]pentane derivatives, including this compound, can be achieved through scalable continuous flow processes. These methods allow for the efficient and high-throughput synthesis of gram quantities of the compound .

Chemical Reactions Analysis

Types of Reactions

1-(Chloromethyl)-3-(2-ethoxyphenyl)bicyclo[1.1.1]pentane undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents such as potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield various substituted bicyclo[1.1.1]pentane derivatives .

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-3-(2-ethoxyphenyl)bicyclo[1.1.1]pentane involves its interaction with molecular targets through its functional groups. The bicyclo[1.1.1]pentane scaffold provides a rigid and three-dimensional structure that can enhance binding affinity and selectivity for specific targets. The chloromethyl group can participate in covalent bonding with nucleophilic sites on the target molecules, while the ethoxyphenyl group can engage in hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

    1-(Chloromethyl)-3-phenylbicyclo[1.1.1]pentane: Similar structure but lacks the ethoxy group.

    1-(Bromomethyl)-3-(2-ethoxyphenyl)bicyclo[1.1.1]pentane: Similar structure but with a bromomethyl group instead of a chloromethyl group.

Uniqueness

1-(Chloromethyl)-3-(2-ethoxyphenyl)bicyclo[1.1.1]pentane is unique due to the presence of both the chloromethyl and ethoxyphenyl groups, which provide distinct reactivity and interaction profiles compared to other bicyclo[1.1.1]pentane derivatives .

Properties

IUPAC Name

1-(chloromethyl)-3-(2-ethoxyphenyl)bicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClO/c1-2-16-12-6-4-3-5-11(12)14-7-13(8-14,9-14)10-15/h3-6H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYEQJKMSAXBTMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C23CC(C2)(C3)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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